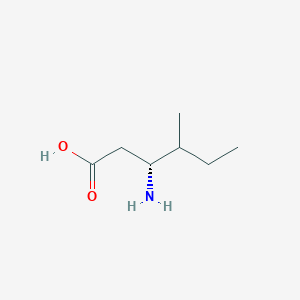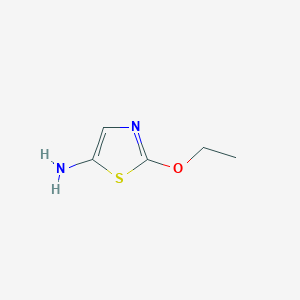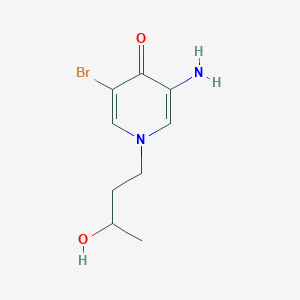![molecular formula C15H23NO3 B13303886 2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
2-[(1-Adamantylcarbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Adamantylcarbonyl)amino]butanoic acid is a biochemical compound used in proteomics research. It has the molecular formula C15H23NO3 and a molecular weight of 265.35 . This compound is part of the adamantane derivatives family, which are known for their unique cage-like structure and high stability .
Preparation Methods
The synthesis of 2-[(1-Adamantylcarbonyl)amino]butanoic acid involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often involve the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
Chemical Reactions Analysis
2-[(1-Adamantylcarbonyl)amino]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for oxidative dehydrogenation and various ketones for substitution reactions . Major products formed from these reactions include dehydroadamantanes and adamantylidene derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and high-energy fuels . In biology and medicine, it is used in the development of bioactive compounds and pharmaceuticals . In industry, it is utilized in the production of thermally stable and high-energy fuels and oils .
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its bioactive properties . detailed information on its exact molecular targets and pathways is still under investigation .
Comparison with Similar Compounds
2-[(1-Adamantylcarbonyl)amino]butanoic acid is unique due to its adamantane core, which provides high stability and reactivity. Similar compounds include other adamantane derivatives such as 1,3-dehydroadamantane and 1-(2-adamantylidene)naphthalene . These compounds share similar structural features but differ in their specific functional groups and reactivity .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)butanoic acid |
InChI |
InChI=1S/C15H23NO3/c1-2-12(13(17)18)16-14(19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-12H,2-8H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
AZJDFLHTYFTMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
amine](/img/structure/B13303820.png)








![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
